molecular formula C14H19ClN2O4 B1419707 (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride CAS No. 1217444-22-8

(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Cat. No. B1419707
M. Wt: 314.76 g/mol
InChI Key: QRUPZPVVRPOJKT-YDALLXLXSA-N
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Description

(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, also known as S-BMP-HCl, is a synthetic compound that has a wide range of scientific and medical applications. It is a white crystalline powder with a molecular weight of 365.91 g/mol and a melting point of 128-132°C. S-BMP-HCl has been studied extensively in recent years due to its potential use in drug delivery, drug design, and drug development. It is also used in laboratory experiments as a reagent or a substrate for biochemical reactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride has been studied for its potential in the synthesis of various chemical compounds. For instance, piperazine derivatives have been synthesized for testing against diseases like schistosomiasis in experimental animals (Y. Tung, 1957). Additionally, piperazine substituted naphthalimide compounds have been explored for their luminescent properties and potential applications in photo-induced electron transfer (Jiaan Gan et al., 2003).

Pharmacological Research

  • In pharmacological research, various piperazine derivatives, including those similar in structure to (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, have been synthesized and evaluated for their potential therapeutic applications. For example, certain piperazine compounds have been investigated for their antidepressant and antianxiety activities (J. Kumar et al., 2017). Another study identified a piperazine-based inhibitor for acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), indicating potential use in the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Antimicrobial and Antiviral Activities

  • Piperazine derivatives have shown promise in antimicrobial and antiviral research. For instance, novel piperazine-based compounds have been synthesized and evaluated for their activities against HIV-1 Bal (R5) infection, demonstrating significant anti-HIV-1 activities (Mingxin Dong et al., 2012). Additionally, the synthesis and characterization of piperazine-2,6-diones have been investigated due to their potential antitumor activity against various cancer types (Teresa Mancilla et al., 2002).

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUPZPVVRPOJKT-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662618
Record name 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

CAS RN

1217444-22-8
Record name 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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